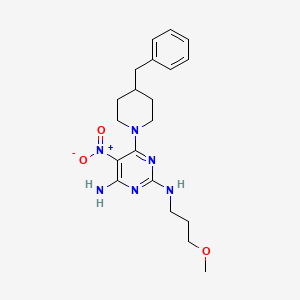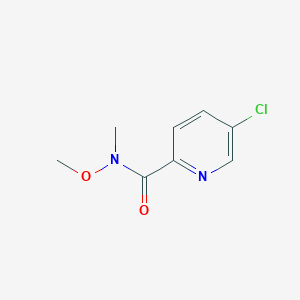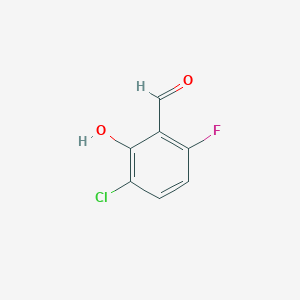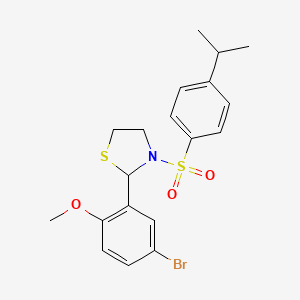![molecular formula C23H19NO3 B2611475 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide CAS No. 2097888-87-2](/img/structure/B2611475.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel furan-2-yl (phenyl)methanone derivatives were synthesized and evaluated for antitubercular activity . Another study reported the synthesis of furanic conjugated enones by aldol condensation .Chemical Reactions Analysis
While specific chemical reactions involving “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide” are not documented, studies on similar compounds have been reported. For example, a study reported the catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications
Synthesis and Reactivity
N-(1-Naphthyl)furan-2-carboxamide, a compound closely related to the query chemical, has been synthesized through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride. This synthesis pathway allows for the exploration of the reactivity and potential applications of similar compounds in various fields, such as material science and medicinal chemistry. The compound's reactivity was further explored by treating it with excess P2S5 in anhydrous toluene, leading to the synthesis of thioamide derivatives. These derivatives underwent electrophilic substitution reactions, showcasing the compound's versatility for further chemical modifications and applications (А. Aleksandrov & М. М. El’chaninov, 2017).
Characterization and Structural Analysis
The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, have provided insights into the structural and chemical properties of naphthalene-based carboxamides. These compounds were characterized using various analytical techniques, including elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was elucidated, revealing its conformation and intramolecular interactions. Such detailed structural information is vital for understanding the compound's behavior in different environments and potential applications in designing new materials or pharmaceuticals (Cemal Koray Özer et al., 2009).
Electrophilic Substitution and Molecular Conformation
Another study focused on the synthesis, structure, and reactivity of naphtho-fused 2-(furan-2-yl)-1,3-thiazole, a compound sharing a similar synthetic pathway with the query chemical. The research explored the electrophilic substitution reactions and molecular conformation, contributing to a deeper understanding of the chemical behavior and potential applications of furan-naphthalene derivatives in synthetic organic chemistry (A. Aleksandrov et al., 2018).
Mechanism of Action
Target of Action
The primary targets of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}naphthalene-1-carboxamide It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of This compound Similar compounds, such as furan derivatives, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures, such as indole derivatives, have been known to affect a variety of biological activities . These activities suggest that these compounds may influence multiple biochemical pathways, leading to their downstream effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Furan derivatives, which share structural similarities, have been noted for their remarkable therapeutic efficacy . This suggests that they may have favorable pharmacokinetic properties, including bioavailability.
Result of Action
The molecular and cellular effects of This compound Similar compounds, such as indole derivatives, have been known to possess various biological activities . These activities suggest that these compounds may have significant molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that the effectiveness of similar compounds, such as furan derivatives, suggests that they may be relatively stable and effective in various environments .
properties
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-21(17-10-12-18(13-11-17)22-9-4-14-27-22)15-24-23(26)20-8-3-6-16-5-1-2-7-19(16)20/h1-14,21,25H,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWGRCIBPRGGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2611392.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2611395.png)

![Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone](/img/structure/B2611398.png)

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2611404.png)

![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B2611408.png)

![6-(Pyridin-4-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2611412.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2611415.png)